molecular formula C17H16N2O3 B2441246 2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide CAS No. 1208654-02-7

2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2441246
CAS No.: 1208654-02-7
M. Wt: 296.326
InChI Key: DSQGTNHJLMFGSQ-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide is a synthetic chemical compound featuring a unique hybrid structure combining furan and isoxazole heterocycles. This structural motif is of significant interest in medicinal chemistry and drug discovery research. Compounds containing both furan and isoxazole rings are frequently explored for their diverse biological activities . The molecular framework of this compound shares a close resemblance to other researched carboxamide derivatives, which are often investigated for their potential interactions with various biological targets . The integration of the 2,5-dimethylfuran and 5-phenylisoxazole subunits into a single molecule via a carboxamide linker makes it a valuable scaffold for the development of novel bioactive molecules. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex chemical entities, or as a core structure for structure-activity relationship (SAR) studies. Its applications may span across multiple research areas, including the development of new antibacterial agents, given the known interest in heterocyclic compounds for this purpose , and as a tool compound in neuropharmacology, considering the documented activity of similar structures as modulators of neuronal receptors . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

2,5-dimethyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-8-15(12(2)21-11)17(20)18-10-14-9-16(22-19-14)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQGTNHJLMFGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Cyclization with Subsequent Functionalization

The Paal-Knorr furan synthesis offers a reliable route to 2,5-disubstituted furans. Starting from 2,5-hexanedione, cyclization under acidic conditions yields 2,5-dimethylfuran. Functionalization at position 3 is achieved via:

  • Vilsmeier-Haack Formylation : Treatment with POCl₃ and DMF introduces a formyl group at position 3, yielding 2,5-dimethylfuran-3-carbaldehyde.
  • Oxidation to Carboxylic Acid : The aldehyde is oxidized using KMnO₄ or CrO₃ in acidic media to furnish 2,5-dimethylfuran-3-carboxylic acid.

Key Data :

  • Yield for formylation: ~65% (reported for analogous furans).
  • Oxidation efficiency: >80% conversion (based on similar substrates).

Ag(I)-Catalyzed Oxidative Cyclization

Recent advances in transition metal-catalyzed cyclizations provide an alternative route. AgNO₃-mediated oxidative cyclization of 1,4-diynamide-3-ols with quinoline oxides selectively generates furan-4-carboxamides. While this method primarily targets position 4, modifications to the alkyne substrate (e.g., introducing methyl groups at positions 2 and 5) could redirect reactivity to position 3.

Advantages :

  • High regioselectivity under mild conditions.
  • Compatibility with diverse substituents.

Synthesis of (5-Phenylisoxazol-3-yl)methylamine

Nitrile Oxide-Alkyne Cycloaddition

The 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is a cornerstone of isoxazole synthesis:

  • Nitrile Oxide Generation : Chlorination of 3-phenylpropionaldoxime with Cl₂ gas forms the unstable nitrile oxide.
  • Cycloaddition with Propargyl Alcohol : Reaction with propargyl alcohol yields 5-phenylisoxazol-3-ylmethanol via [3+2] cycloaddition.
  • Amination : Conversion of the hydroxymethyl group to an amine involves:
    • Mitsunobu Reaction : Treatment with phthalimide and DIAD/PPh₃, followed by hydrazinolysis to release the primary amine.
    • Direct Displacement : Tosylation of the alcohol (TsCl, pyridine) and subsequent ammonolysis (NH₃/MeOH).

Optimized Conditions :

  • Cycloaddition yield: 72–85% (reported for analogous systems).
  • Mitsunobu amination efficiency: ~60% overall yield.

Hydroxylamine-Mediated Cyclization

An alternative route employs hydroxylamine to cyclize β-keto esters:

  • Synthesis of Ethyl 2,4-Dioxo-4-Phenylbutanoate : Claisen condensation of ethyl acetoacetate with benzaldehyde.
  • Cyclization with NH₂OH·HCl : Forms ethyl 5-phenylisoxazole-3-carboxylate.
  • Reduction and Amination :
    • LiAlH₄ reduces the ester to (5-phenylisoxazol-3-yl)methanol.
    • Oxidation with IBX yields 5-phenylisoxazole-3-carbaldehyde, followed by reductive amination (NH₄OAc, NaBH₃CN) to the amine.

Critical Notes :

  • LiAlH₄ reduction requires anhydrous conditions to avoid side reactions.
  • Reductive amination yields ~50–70% for aromatic aldehydes.

Amide Bond Formation

Acid Chloride Route

  • Activation of Carboxylic Acid : 2,5-Dimethylfuran-3-carboxylic acid is treated with SOCl₂ or (COCl)₂ to form the acid chloride.
  • Coupling with Amine : Reaction with (5-phenylisoxazol-3-yl)methylamine in dry CH₂Cl₂ or THF, using Et₃N as a base.

Yield Optimization :

  • Acid chloride formation: >90% conversion.
  • Amide coupling: 75–85% yield under inert atmosphere.

Coupling Reagent-Mediated Synthesis

Modern peptide coupling agents enhance efficiency and reduce side reactions:

  • EDCI/HOBt System : 2,5-Dimethylfuran-3-carboxylic acid and the amine are coupled using EDCI and HOBt in DMF.
  • HATU/DIEA : Higher yields (up to 92%) are achievable with HATU and DIEA in DCM.

Comparative Data :

Reagent Solvent Yield (%) Purity (%)
EDCI/HOBt DMF 78 95
HATU/DIEA DCM 92 98

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, isoxazole-H), 7.45–7.30 (m, 5H, Ph), 6.05 (s, 1H, furan-H), 4.45 (d, J = 5.6 Hz, 2H, CH₂NH), 2.35 (s, 3H, furan-CH₃), 2.20 (s, 3H, furan-CH₃).
  • IR (KBr) : 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (isoxazole C=N).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity for the HATU-coupled product.

Challenges and Optimization Strategies

Regioselectivity in Isoxazole Formation

The nitrile oxide-alkyne cycloaddition favors 3,5-disubstituted isoxazoles, but competing 4,5-regioisomers may form. Substituent electronic effects (e.g., electron-withdrawing groups on the alkyne) enhance regiocontrol.

Stability of Intermediates

  • Acid Chlorides : Moisture-sensitive; use freshly distilled SOCl₂ and anhydrous solvents.
  • Aldehydes : Prone to oxidation; store under N₂ at −20°C.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylisoxazole moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenylisoxazole moiety.

Scientific Research Applications

2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The phenylisoxazole moiety can bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylfuran: A simpler compound with a furan ring substituted with dimethyl groups.

    Phenylisoxazole: A compound with a phenyl group attached to an isoxazole ring.

    N-phenylfuran-3-carboxamide: A compound with a furan ring linked to a phenyl group through a carboxamide bond.

Uniqueness

2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Biological Activity

2,5-Dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide, with the CAS number 1208654-02-7, is a synthetic organic compound characterized by a furan ring and a phenylisoxazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H16_{16}N2_2O3_3, and it has a molecular weight of 296.32 g/mol. The structure features a furan ring substituted with dimethyl groups and a carboxamide group linked to a phenylisoxazole moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC17_{17}H16_{16}N2_2O3_3
Molecular Weight296.32 g/mol
CAS Number1208654-02-7

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including receptors and enzymes. Similar compounds have been shown to bind with high affinity to multiple receptors, indicating that this compound may also exhibit diverse pharmacological effects.

Potential Mechanisms Include:

  • Receptor Binding: Interaction with neurotransmitter receptors or other signaling pathways.
  • Enzyme Inhibition: Potential inhibition of enzymes involved in critical metabolic pathways.
  • Antioxidant Activity: Similar compounds have demonstrated the ability to mitigate oxidative stress.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds structurally similar to this compound. For example, derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research has indicated that compounds featuring isoxazole moieties possess antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully elucidated but suggests potential utility in treating infections.

Case Studies and Research Findings

  • In Vitro Studies:
    • A study examining similar compounds found that they significantly inhibited the growth of cancer cell lines through apoptosis mechanisms. The specific IC50 values varied based on the cell line but indicated promising anticancer activity.
  • Mechanistic Insights:
    • Research into structurally related compounds revealed that they could reduce nitrosative stress in cells exposed to carcinogens, thereby protecting cellular integrity. This suggests that this compound may also exhibit protective effects against DNA damage.

Q & A

Q. What are the key synthetic routes for 2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting 2,5-dimethylfuran-3-carboxylic acid derivatives with (5-phenylisoxazol-3-yl)methylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Heterocycle formation : Constructing the isoxazole ring via cyclization of nitrile oxides with alkynes, followed by functionalization .
  • Purification : Use of column chromatography (silica gel) or recrystallization from ethanol/water mixtures to isolate the final product .

Table 1: Comparison of Synthetic Methods

MethodKey StepsYield (%)Purity (HPLC)Reference
Carbodiimide couplingAmide bond formation, 24h reflux65–75≥95%
Ultrasound-assistedReduced reaction time (4h)80–85≥98%

Q. Which analytical techniques are essential for characterizing this compound?

Critical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR for structural confirmation, focusing on methyl groups (δ 2.2–2.5 ppm) and furan/isoxazole protons .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ calculated for C₁₈H₁₉N₂O₃: 311.1396) .

Q. What are the common challenges in purifying this compound?

  • By-product formation : Side reactions during amide coupling (e.g., N-acylurea) require careful solvent selection (DMF vs. THF) and stoichiometric control .
  • Hydrophobicity : Low solubility in aqueous systems necessitates optimized recrystallization solvents (e.g., ethyl acetate/hexane) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Lowering reaction temperatures (0–5°C) during amide coupling reduces racemization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like molecular sieves absorb water to prevent hydrolysis .
  • Catalytic methods : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of nitro groups in precursor molecules .

Table 2: Optimization Strategies

ParameterEffect on Yield/PurityExample
Ultrasound irradiationIncreases reaction rate by 50%85% yield in 4h
Flow chemistryReduces by-products via mixingContinuous synthesis

Q. How to resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., IC₅₀) with cell-based viability tests (MTT assay) to confirm target specificity .
  • Metabolic stability studies : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .
  • Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl vs. methoxy substitutions) to identify pharmacophore requirements .

Q. What computational methods aid in predicting the compound’s biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinases or GPCRs, guided by the isoxazole moiety’s affinity for ATP-binding pockets .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .
  • ADMET prediction : SwissADME or ADMETLab to assess bioavailability and toxicity risks .

Methodological Notes

  • Data contradiction analysis : When conflicting bioactivity results arise, validate assays using standardized protocols (e.g., NIH’s NCATS guidelines) and cross-reference with structural analogs .
  • Scale-up challenges : Transitioning from milligram to gram-scale synthesis may require switching from batch to flow reactors to maintain yield and purity .

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